molecular formula C28H28N2O6 B5269017 3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid

3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid

Cat. No.: B5269017
M. Wt: 488.5 g/mol
InChI Key: JSHYUASICBLXQB-MYYYXRDXSA-N
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Description

3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpropoxybenzoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of a suitable phenol derivative with methoxy reagents under controlled conditions.

    Introduction of the Methylpropoxybenzoyl Group: This step involves the acylation of the intermediate with a methylpropoxybenzoyl chloride in the presence of a base.

    Formation of the Enoyl Intermediate: This step involves the reaction of the acylated intermediate with an enoyl chloride under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the enoyl intermediate with a benzoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzoic acid moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzoic acids.

Scientific Research Applications

3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

    Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c1-18(2)17-36-24-13-9-20(10-14-24)26(31)30-25(15-19-7-11-23(35-3)12-8-19)27(32)29-22-6-4-5-21(16-22)28(33)34/h4-16,18H,17H2,1-3H3,(H,29,32)(H,30,31)(H,33,34)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHYUASICBLXQB-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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